Pyrido[3,4-g]isoquinoline-5,10-dione: Structural Chemistry, Synthesis, and Pharmacological Potential
Pyrido[3,4-g]isoquinoline-5,10-dione: Structural Chemistry, Synthesis, and Pharmacological Potential
Topic: Pyrido[3,4-g]isoquinoline-5,10-dione chemical structure and properties Content Type: An in-depth technical guide or whitepaper.
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Executive Summary
Pyrido[3,4-g]isoquinoline-5,10-dione (also known as 2,6-diazaanthracene-9,10-dione or PID ) is a planar, tricyclic heteroaromatic quinone.[1] It represents a critical scaffold in two distinct high-impact fields: next-generation organic energy storage and anticancer therapeutics . Structurally, it is an aza-analogue of anthraquinone, where the incorporation of nitrogen atoms into the terminal rings significantly alters its electronic landscape, enhancing its electron affinity and redox potential.
This guide provides a rigorous technical analysis of PID, detailing its synthesis via ortho-metallation, its electrochemical behavior in redox flow batteries (RFBs), and its pharmacological mechanism as a DNA intercalator.
Structural Architecture and Electronic Properties
Chemical Identity[1][3]
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Synonym: 2,6-Diazaanthracene-9,10-dione (DAAD)[6]
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CAS Number: 117727-15-8[]
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Molecular Formula: C₁₂H₆N₂O₂[]
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Molecular Weight: 210.19 g/mol []
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SMILES: C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3
Structural Analysis
The molecule consists of a central quinone ring fused linearly between two pyridine rings. The nitrogen atoms are typically positioned at the 2 and 6 positions of the anthracene framework (using diaza-anthracene numbering), rendering the molecule centrosymmetric.
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Planarity: The tricyclic system is rigorously planar, facilitating strong
- stacking interactions. This property is the mechanistic basis for its utility as a DNA intercalator and its high adsorption energy on graphene substrates. -
Electronic Deficiency: Compared to carbocyclic anthraquinone, the electronegative nitrogen atoms withdraw electron density from the
-system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. -
Redox Centers: The C-5 and C-10 carbonyl groups serve as reversible redox active sites, capable of accepting up to two electrons and two lithium ions (in non-aqueous media) or protons (in aqueous media).
Visualization: Structural Connectivity
The following diagram illustrates the core connectivity and the numbering scheme often used in derivative synthesis.
Synthetic Methodologies
The synthesis of pyrido[3,4-g]isoquinoline-5,10-dione is challenging due to the electron-deficient nature of the pyridine rings, which disfavors standard Friedel-Crafts acylation approaches used for anthraquinones. The most authoritative protocol, established by Bolitt et al. , utilizes directed ortho-metallation.
The Bolitt Protocol (Ortho-Metallation)
This method relies on the dimerization of nicotinamide derivatives. The amide group serves as a Directed Metallation Group (DMG).
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Precursor: N,N-Diethylnicotinamide.
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Lithiation: Treatment with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at -78°C. LiTMP is preferred over LDA to avoid nucleophilic attack on the pyridine ring. Lithiation occurs regioselectively at the C4 position (ortho to the amide).
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Dimerization: The lithiated species is dimerized. While the exact mechanistic intermediate involves complex organolithium aggregates, the net result is the formation of the central quinone ring upon oxidative workup and hydrolysis.
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Workup: Acidic hydrolysis (HI) and catalytic dehydrogenation yield the fully aromatic dione.
Synthetic Workflow Diagram
Physicochemical & Electrochemical Properties[9]
PID and its methylated derivatives (e.g., DAAQ) are gaining prominence in energy storage due to their stability and redox kinetics.
Electrochemical Characteristics
In Lithium-Ion Batteries (LIBs) and Aqueous Organic Redox Flow Batteries (AORFBs), PID acts as a cathode material.
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Redox Mechanism: The mechanism involves the reversible enolization of the carbonyl groups.
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Potential: The electron-withdrawing nitrogen atoms shift the reduction potential to more positive values compared to anthraquinone.[3]
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Standard Potential (DAAQ derivative): ~0.25 V vs SHE.
-
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Solubility: The parent PID has low solubility in water due to
-stacking. Methylation to the di-cationic form (DAAQ) drastically increases aqueous solubility (up to 0.5 M), making it viable for flow batteries.
Key Data Summary
| Property | Value / Description | Relevance |
| Molecular Weight | 210.19 g/mol | High theoretical capacity density. |
| Redox Potential | ~2.4 V vs Li/Li⁺ (Solid state) | Compatible with common organic electrolytes. |
| Adsorption Energy | High (on Graphene/BN) | Excellent stability in composite electrodes. |
| Fluorescence | Emissive in solid state (AIE active) | Potential for optical sensing. |
| Solubility | Low (Organic/Aqueous) | Requires functionalization (e.g., methylation) for liquid electrolytes. |
Biological & Pharmacological Potential[1][10][11][12]
The planar structure of pyrido[3,4-g]isoquinoline-5,10-dione mimics the chromophore of potent anthracycline antibiotics like Mitoxantrone and Doxorubicin .
Mechanism of Action
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DNA Intercalation: The planar tricyclic core inserts between DNA base pairs. The presence of heteroatoms (N) allows for specific hydrogen bonding interactions within the major or minor groove.
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Topoisomerase II Inhibition: By stabilizing the DNA-Topoisomerase cleavable complex, PID derivatives prevent DNA religation, leading to double-strand breaks and apoptosis in dividing cells.
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Photo-Cleavage: Oxime ester derivatives of PID have been shown to cleave DNA upon UV irradiation, generating reactive radicals that sever the phosphodiester backbone.
Biological Pathway Diagram
[1][2][13][14]
Experimental Protocols
Protocol: Synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione (Adapted from Bolitt et al.)
Safety Warning: LiTMP is pyrophoric. Work must be performed under inert argon atmosphere.
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Reagent Preparation:
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Prepare LiTMP by adding n-BuLi (2.2 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (2.2 equiv) in dry THF at -78°C. Stir for 30 minutes.
-
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Lithiation:
-
Add a solution of N,N-diethylnicotinamide (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.
-
Maintain temperature below -70°C to ensure regiocontrol (C4 lithiation).
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Stir for 1 hour.
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-
Dimerization & Quench:
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Allow the reaction to warm slowly to room temperature over 4 hours. The lithiated species undergoes self-condensation.
-
Quench with saturated NH₄Cl solution.
-
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Isolation:
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Extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.
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The intermediate may require oxidation. Reflux the crude residue in acetic acid with excess Iodine or treat with HI followed by air oxidation to aromatize the central ring.
-
-
Purification:
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Recrystallize from ethanol or sublime under high vacuum to obtain yellow/orange needles of PID.
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Protocol: Cell Viability Assay (MTT) for Cytotoxicity
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Seeding: Seed HeLa or L1210 leukemia cells in 96-well plates (5,000 cells/well). Incubate for 24h.
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Treatment: Dissolve PID in DMSO (stock) and dilute with media. Treat cells with varying concentrations (0.1 - 100 µM) for 48h.
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MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
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Solubilization: Remove media and add DMSO to dissolve formazan crystals.
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Measurement: Read absorbance at 570 nm. Calculate IC₅₀ relative to control.
References
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Bolitt, V., Mioskowski, C., Reddy, S. P., & Falck, J. R. (1988). A convenient synthesis of pyrido[3,4-g]isoquinoline via ortho-directed metallation/dimerization. Synthesis, 1988(5), 388-389. Link
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Yang, S., et al. (2017). 2,6-Diazaanthracene-9,10-dione and its Radical Anion—A Structural and Spectroscopic Investigation. Physical Chemistry Chemical Physics, 19, 12480-12489.[] Link
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Kumsampao, J., et al. (2012). Oxime Esters of 2,6-Diazaanthracene-9,10-dione and 4,5-Diazafluoren-9-one as Photo-induced DNA-Cleaving Agents. Molecules, 17(3), 2982-2995. Link
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PubChem. (n.d.). Pyrido[3,4-g]isoquinoline-5,10-dione (CID 15041620).[2][3] National Library of Medicine. Link
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Gerhardt, M. R., et al. (2023). Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. ACS Applied Energy Materials. Link
